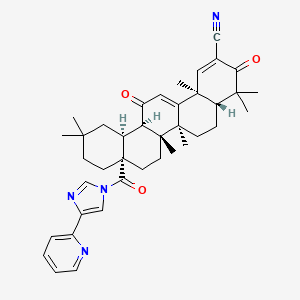
CDDO-2P-Im
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves multiple steps, starting from oleanolic acid. The key steps include:
Oxidation: of oleanolic acid to form 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid.
Cyclization: with pyridine-2-yl-imidazole under specific conditions to yield the final product.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: steps such as recrystallization or chromatography.
Quality control: measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The imidazole ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride.
Nucleophiles: for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique biological activities .
Applications De Recherche Scientifique
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and synthesis.
Biology: Investigated for its role in modulating cellular pathways, particularly the NRF2 pathway.
Medicine: Explored for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and inflammatory conditions.
Mécanisme D'action
The primary mechanism of action of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves the activation of the NRF2 pathway. This compound binds to Kelch-like ECH-associated protein 1 (KEAP1), leading to the release and activation of NRF2. Activated NRF2 translocates to the nucleus, where it induces the expression of detoxification and antioxidant genes, thereby enhancing cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-imidazole (CDDO-Im): Another synthetic oleanane triterpenoid with similar NRF2-inducing activity.
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-methyl ester (CDDO-Me): Known for its anti-inflammatory and anticancer properties.
SZC017: An oleanolic acid derivative with anticancer effects.
Uniqueness: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole stands out due to its enhanced activity and improved pharmacokinetics compared to its predecessors. Its ability to induce the NRF2 pathway more effectively makes it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDOCUNEVFUGK-DIJMLVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)
![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)
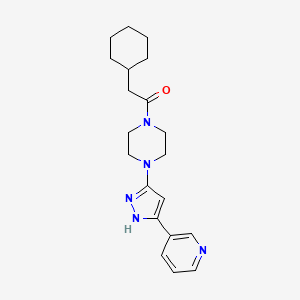
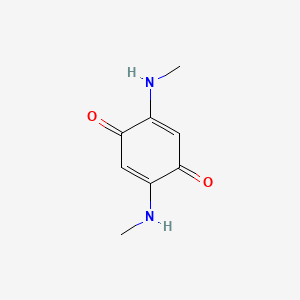
![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![ETHYL 2-(3,5-DICHLOROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2411728.png)
![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)
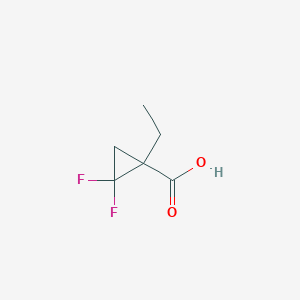
![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2411733.png)
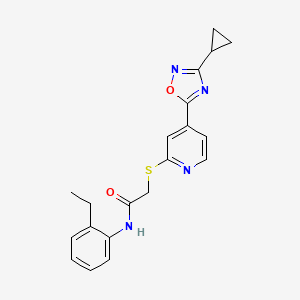
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)
